4-(Trimethylsilyl)furan-2-boronic acid pinacol ester
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Overview
Description
“4-(Trimethylsilyl)furan-2-boronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .
Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They are also used in the formal anti-Markovnikov hydromethylation of alkenes .Mechanism of Action
Target of Action
The primary targets of 4-(Trimethylsilyl)furan-2-boronic acid pinacol ester are organic compounds in chemical reactions, particularly in the formation of carbon-carbon bonds . The compound is a boronic ester, which is a valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as stereospecific functionalization and transformation . This process retains the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The compound’s mode of action also involves a competing single-electron transfer (SET) pathway .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of new functional groups and bonds. Specifically, it plays a significant role in the Suzuki–Miyaura reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction provides access to a broad array of diverse molecules with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of new functional groups and bonds, leading to the synthesis of diverse molecules with high enantioselectivity . For instance, the compound has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For example, its reactivity is sensitive to air and moisture . Additionally, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Future Directions
The future directions in the research and application of “4-(Trimethylsilyl)furan-2-boronic acid pinacol ester” and similar compounds could involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, these compounds could be further explored for their potential in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Properties
IUPAC Name |
trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)11-8-10(9-15-11)18(5,6)7/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGHQUJEJXDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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